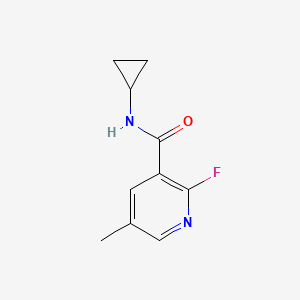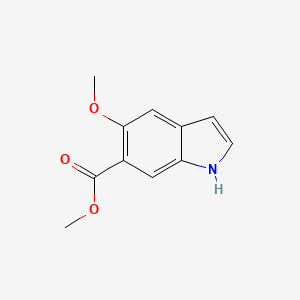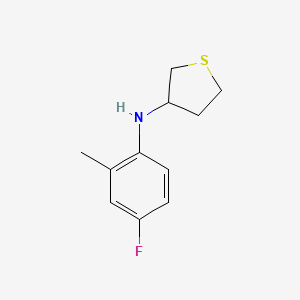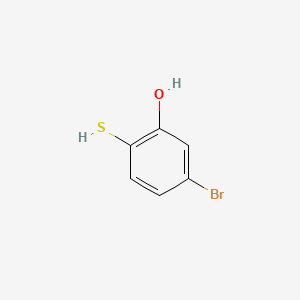
N-cyclopropyl-2-fluoro-5-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-fluoro-5-methylnicotinamide is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide typically involves the reaction of 2-fluoro-5-methylnicotinic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-fluoro-5-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-fluoro-5-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-fluoro-5-methylnicotinamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-2-fluoro-5-chloronicotinamide
- N-cyclopropyl-2-fluoro-5-bromonicotinamide
- N-cyclopropyl-2-fluoro-5-iodonicotinamide
Uniqueness
N-cyclopropyl-2-fluoro-5-methylnicotinamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its halogenated analogs. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C10H11FN2O |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11FN2O/c1-6-4-8(9(11)12-5-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
SILDOGUJACEDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)F)C(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)




![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)

![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
![6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine](/img/structure/B15094034.png)

![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
